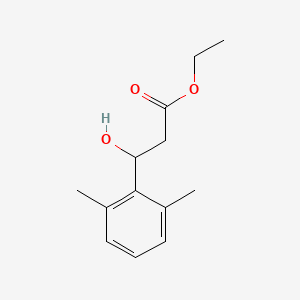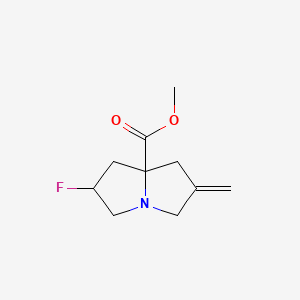
Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of fluorinating agents and specific reaction conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Applications De Recherche Scientifique
Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R,7aR)-2-Fluorotetrahydro-1H-pyrrolizine-7a-carboxylate
- Methyl (2R,7aR)-2-Methoxytetrahydro-1H-pyrrolizine-7a-carboxylate
Uniqueness
Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to the presence of both a fluorine atom and a methylene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14FNO2 |
|---|---|
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
methyl 2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-7-3-10(9(13)14-2)4-8(11)6-12(10)5-7/h8H,1,3-6H2,2H3 |
Clé InChI |
TZMPSTXARITXRJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(CN1CC(=C)C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
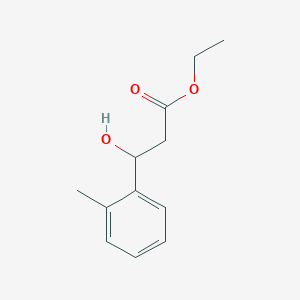
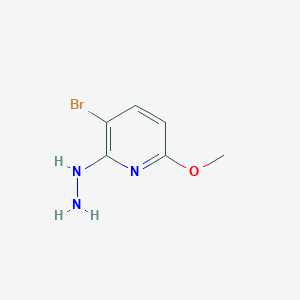

![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
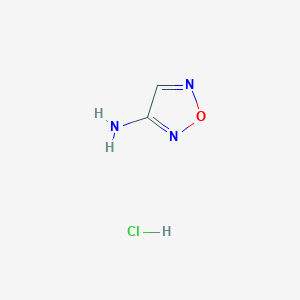

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)


